

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Verrucosidin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Verrucosidin**

Cat. No.: **B1238970**

[Get Quote](#)

Verrucosidin is a neurotoxic mycotoxin produced by several species of the *Penicillium* fungus, including *P. polonicum* and *P. verrucosum*.^{[1][2]} As a member of the highly reduced polyketide family, its intricate chemical architecture and significant biological activities, such as the inhibition of mitochondrial oxidative phosphorylation, have made it a subject of extensive research.^{[1][2]} This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to **verrucosidin**, tailored for researchers and professionals in drug development.

Chemical Structure

Verrucosidin is characterized by a unique assembly of three core structural motifs: a methylated α -pyrone ring, a conjugated polyene linker, and a complex, epoxidated tetrahydrofuran ring system.^{[1][3]} More specifically, its structure consists of a 2H-pyran-2-one moiety and a dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane system, interconnected by a polyene chain.^[3]

The systematic IUPAC name for **verrucosidin** is 4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one.^[4]

Below is a diagram illustrating the general chemical structure of **verrucosidin**.

Core structural components of **Verrucosidin**.

Stereochemistry and Absolute Configuration

The complex three-dimensional arrangement of atoms, or stereochemistry, is critical to the biological function of **verrucosidin**. The molecule possesses multiple chiral centers, leading to various possible stereoisomers. The definitive spatial arrangement, known as the absolute configuration, has been a significant focus of chemical research.

Initial assignments of the absolute configuration of **verrucosidin** and its derivatives have been subject to revision based on advanced analytical techniques.^{[5][6]} Modern methods, including Mosher's method, Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD), and Optical Rotation (OR), have been employed to unequivocally determine the absolute configurations of these complex molecules.^{[5][6]} For instance, recent studies on penicyrone A, a **verrucosidin** derivative, led to a revision of the previously reported absolute configuration at the C-6 position from (6S) to (6R) for this class of compounds.^{[5][6]}

The established absolute configuration for **verrucosidin**, as reflected in its IUPAC name, defines the precise stereochemistry at each chiral center.^[4]

Physicochemical and Spectroscopic Data

The characterization of **verrucosidin** and its analogues relies heavily on spectroscopic and physical data. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Optical rotation is a key measure for characterizing chiral molecules.

Table 1: Physicochemical Properties of Selected **Verrucosidin** Derivatives

Compound	Molecular Formula	HRESIMS [M+H] ⁺ (Calculated)	Optical Rotation [α]D25 (c, Solvent)
Poloncosidin D	C ₂₁ H ₃₀ O ₄	347.2166 (as [M+Na] ⁺)	+38 (c 0.14, MeOH)
Poloncosidin F	C ₂₃ H ₃₂ O ₆	405.2272	+30 (c 0.10, MeOH)
Penicellarusin A	C ₂₄ H ₃₂ O ₇	455.2040 (as [M+Na] ⁺)	+55.6 (c 0.1, MeOH)

| Penicellarusin B | C₂₃H₃₀O₇ | 441.1884 (as [M+Na]⁺) | +51.0 (c 0.1, MeOH) |

Data sourced from[3][7].

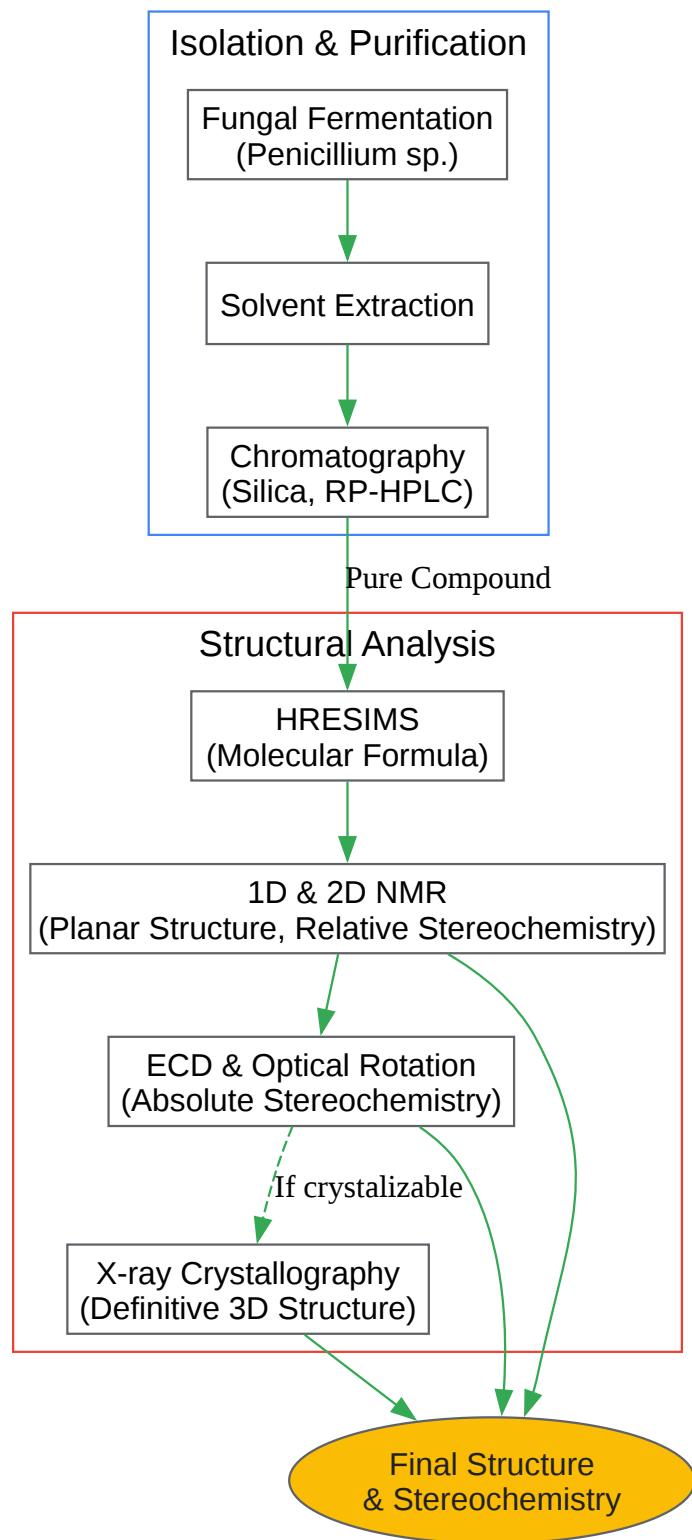
Table 2: ¹H and ¹³C NMR Data for Poloncosidin A (in DMSO-d₆)

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
1	164.5	
2	108.6	
3	170.7	
4	106.0	
5	161.8	
6	137.1	
7	139.1	6.16, s
8	129.5	
9	137.2	5.93, s
10	127.2	5.61, s
11	59.9	5.53, s
13	138.2	
14	81.6	4.62, q, 6.4
15	100.8	
16	9.9	1.93, s
17	10.1	1.88, s
18	20.2	1.95, s
19	19.9	1.96, s
20	14.1	2.00, s
21	24.3	1.33, s
22	19.7	1.66, s
23	18.0	1.16, d, 6.4

| 4-OCH₃ | 60.3 | 3.82, s |

NMR data adapted from[7][8]. Chemical shifts are reported in ppm.

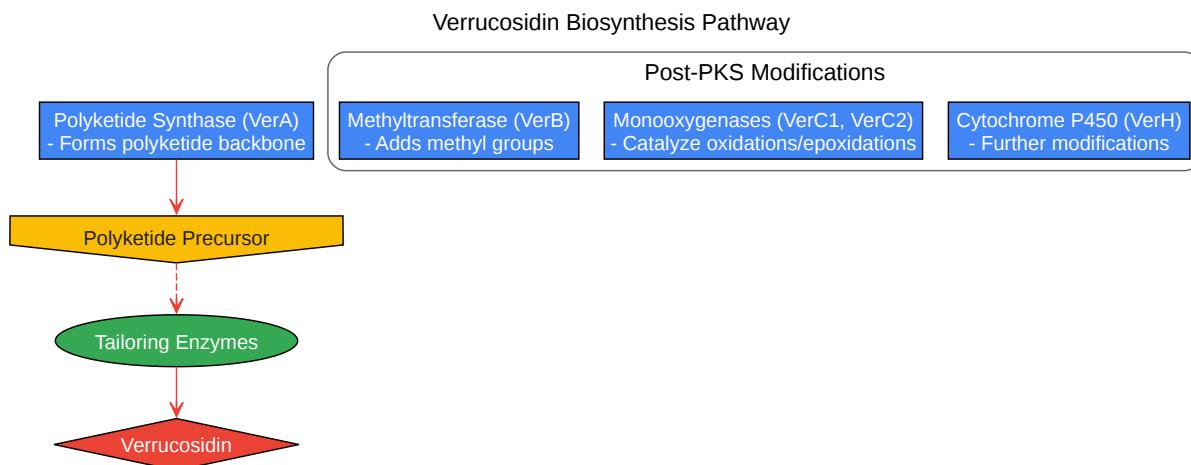
Experimental Protocols


The study of **verrucosidin** involves a multi-step process encompassing fungal cultivation, compound isolation, and structural analysis.

- **Cultivation:** Penicillium strains are cultured in a suitable liquid or solid medium (e.g., Yeast Extract Sucrose) under controlled conditions to promote the production of secondary metabolites.[9]
- **Extraction:** The fungal culture (mycelium and broth) is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.
- **Purification:** The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate pure **verrucosidin** and its derivatives.[3]

The determination of the chemical structure of a novel **verrucosidin** derivative is a systematic process.

- **Mass Spectrometry:** HRESIMS is performed to obtain the exact mass and molecular formula of the isolated compound.
- **NMR Spectroscopy:** A comprehensive set of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted. These experiments reveal the connectivity of atoms and the spatial proximity of protons, which helps to establish the planar structure and relative configuration.[7][10]
- **Chiroptical Methods:** The absolute configuration is determined by measuring the optical rotation and by comparing experimental Electronic Circular Dichroism (ECD) spectra with those calculated using TDDFT methods.[5][7]
- **X-ray Crystallography:** When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[11][12]


Workflow for Verrucosidin Structure Elucidation

[Click to download full resolution via product page](#)

A typical workflow for isolating and characterizing **verrucosidin** derivatives.

Understanding the genetic basis of **verrucosidin** production is crucial for bioengineering and controlling its synthesis.

- Genome Sequencing: The genomic DNA of the producing *Penicillium* strain is extracted and sequenced.[13]
- Bioinformatic Analysis: The genome is searched for putative polyketide synthase (PKS) genes, often by using the sequences of known PKS genes (e.g., for aurovertin and citreoviridin) as queries in BLAST searches.[13][14]
- Gene Expression Analysis: Quantitative PCR (qPCR) is used to determine which of the identified PKS genes are actively transcribed under conditions where **verrucosidin** is produced.[13]
- Gene Knockout: The role of a candidate PKS gene (e.g., *verA*) is confirmed by deleting it using CRISPR-Cas9 technology. The resulting mutant is then analyzed to confirm that it can no longer produce **verrucosidin**.[14][15]

[Click to download full resolution via product page](#)

Simplified diagram of the **verrucosidin** biosynthetic pathway.

Conclusion

Verrucosidin remains a molecule of significant interest due to its complex chemical structure and potent biological activity. The elucidation of its stereochemistry, enabled by a combination of advanced spectroscopic and computational methods, is crucial for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. The identification of its biosynthetic gene cluster further opens avenues for manipulating its production and generating novel analogues with potentially improved therapeutic properties. [13][14] This guide provides a foundational technical overview to support ongoing and future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* [frontiersin.org]
- 2. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* [iris.unito.it]
- 3. Exploring Verrucosidin Derivatives with Glucose-Uptake-Stimulatory Activity from *Penicillium cellarum* Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verrucosidin | C24H32O6 | CID 6437365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of three pairs of verrucosidin epimers from the marine sediment-derived fungus *Penicillium cyclopium* and configuration revision of penicyrone A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Unusual Conformational Isomer of Verrucosidin Backbone from a Hydrothermal Vent Fungus, *Penicillium* sp. Y-50-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mkuniversity.ac.in [mkuniversity.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Verrucosidin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238970#verrucosidin-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com